西美拉格雷

描述

Ximelagatran, known by its trade names Exanta or Exarta, is an anticoagulant that was developed as a potential replacement for warfarin. It is a direct thrombin inhibitor and was the first member of this class that could be taken orally. Ximelagatran was designed to overcome the dietary restrictions, drug interactions, and monitoring issues associated with warfarin therapy. it was withdrawn from the market due to reports of hepatotoxicity (liver damage) during clinical trials .

科学研究应用

Medicine: As an anticoagulant, ximelagatran was investigated for the prevention and treatment of deep venous thrombosis, prevention of secondary venous thromboembolism, and complications of atrial fibrillation such as stroke

Pharmacology: Research focused on its pharmacokinetics and pharmacodynamics, including its absorption, metabolism, and excretion

Clinical Trials: Numerous clinical trials were conducted to evaluate its efficacy and safety compared to warfarin and other anticoagulants

作用机制

Target of Action

Ximelagatran, also known as Exanta, is a member of the drug class of direct thrombin inhibitors . Its primary target is Prothrombin , a protein involved in the coagulation process .

Mode of Action

Ximelagatran acts solely by inhibiting the actions of thrombin . It is a prodrug, meaning it requires in vivo conversion to the active agent, melagatran . This conversion occurs in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .

Biochemical Pathways

The effect of Ximelagatran is solely related to the inhibition of thrombin . By inhibiting thrombin, Ximelagatran prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade. This results in the prevention of clot formation.

Pharmacokinetics

Ximelagatran is rapidly absorbed by the small intestine with an oral bioavailability of 20% . It is a prodrug and is converted to the active agent, melagatran, in the liver and many other tissues . The half-life of Ximelagatran is 3-5 hours .

Result of Action

The inhibition of thrombin by Ximelagatran prevents the formation of blood clots, making it an effective anticoagulant. It was intended to become a replacement for warfarin by overcoming the dietary restrictions, drug interaction, and monitoring issues associated with the former .

Action Environment

The action of Ximelagatran can be influenced by various environmental factors. For instance, the conversion of Ximelagatran to melagatran can be affected by the metabolic activity of the liver and other tissues . .

生化分析

Biochemical Properties

Ximelagatran is a prodrug, requiring in vivo conversion to the active agent, melagatran . This activation is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation . Melagatran, like most other thrombin inhibitors, contains a strongly basic benzamidine group with a pK a of 11.5 that is protonated at the pH of the intestinal tract .

Cellular Effects

The cellular effects of Ximelagatran are primarily due to its active form, melagatran. As a direct thrombin inhibitor, melagatran prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting blood clot formation .

Molecular Mechanism

Ximelagatran exerts its effects at the molecular level through its active form, melagatran. Melagatran directly inhibits thrombin, a key enzyme in the coagulation cascade . By binding to the active site of thrombin, melagatran prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting blood clot formation .

Temporal Effects in Laboratory Settings

It is known that Ximelagatran is rapidly absorbed and converted to melagatran, which is the predominant compound in plasma .

Dosage Effects in Animal Models

The effects of Ximelagatran at different dosages in animal models have not been fully explored. It is known that the pharmacokinetic and pharmacodynamic profile of melagatran is predictable and reproducible .

Metabolic Pathways

Ximelagatran is involved in metabolic pathways that include reactions of dealkylation and dehydroxylation . These reactions occur in the liver and many other tissues, converting Ximelagatran into its active form, melagatran .

Transport and Distribution

It is known that Ximelagatran is rapidly absorbed and converted to melagatran, which is the predominant compound in plasma .

Subcellular Localization

Given that Ximelagatran is a prodrug that is activated in the liver and many other tissues , it is likely that it is localized to these tissues.

准备方法

Synthetic Routes and Reaction Conditions: Ximelagatran is synthesized through a series of chemical reactions that involve the formation of its active metabolite, melagatran. The synthesis typically involves the following steps:

- Formation of the azetidine ring.

- Introduction of the phenyl group with a hydroxycarbamimidoyl moiety.

- Coupling of the azetidine derivative with the phenyl derivative.

- Final esterification to produce ximelagatran .

Industrial Production Methods: The industrial production of ximelagatran involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of impurities and to ensure the stability of the compound .

化学反应分析

Types of Reactions: Ximelagatran undergoes several types of chemical reactions, including:

Hydrolysis: Conversion of ximelagatran to melagatran through hydrolysis.

Dehydroxylation: Removal of hydroxyl groups during the conversion process.

Dealkylation: Removal of alkyl groups during the conversion process

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water and enzymes in the liver and other tissues.

Dehydroxylation and Dealkylation: These reactions are facilitated by enzymes in the liver and other tissues

Major Products Formed:

相似化合物的比较

Melagatran: The active metabolite of ximelagatran.

Dabigatran: Another oral direct thrombin inhibitor.

Rivaroxaban and Apixaban: Oral factor Xa inhibitors

属性

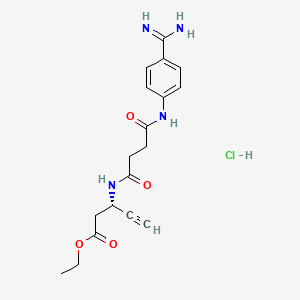

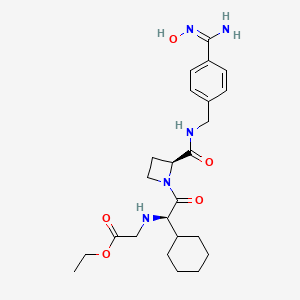

IUPAC Name |

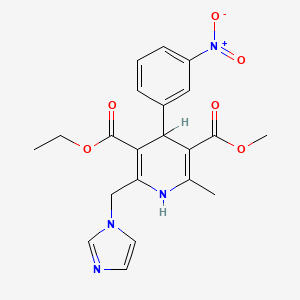

ethyl 2-[[1-cyclohexyl-2-[2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIBCJHYVWYIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

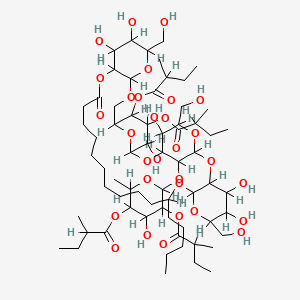

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-[[4-[[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]methyl]phenyl]methylamino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-tri](/img/structure/B1683324.png)

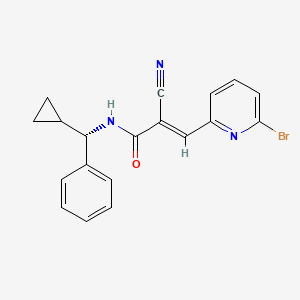

![12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione](/img/structure/B1683330.png)